Home > Products > Screening Compounds P52443 > 3-(Bromomethyl)-4-chloroquinoline
3-(Bromomethyl)-4-chloroquinoline -

3-(Bromomethyl)-4-chloroquinoline

Catalog Number: EVT-8899270
CAS Number:
Molecular Formula: C10H7BrClN
Molecular Weight: 256.52 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Bromomethyl)-4-chloroquinoline is a halogenated quinoline derivative notable for its potential applications in medicinal chemistry. Quinoline compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This specific compound features a bromomethyl group and a chlorine atom at distinct positions, which can influence its chemical reactivity and biological activity.

Source

The compound can be synthesized through various chemical methods, primarily involving the bromination and chlorination of quinoline derivatives. Notable synthetic routes have been documented in patents and scientific literature, highlighting the compound's relevance in pharmaceutical research and development.

Classification

3-(Bromomethyl)-4-chloroquinoline falls under the category of heterocyclic compounds, specifically within the class of quinolines. It is classified as a halogenated organic compound due to the presence of bromine and chlorine substituents.

Synthesis Analysis

Methods

The synthesis of 3-(Bromomethyl)-4-chloroquinoline typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 4-chloroquinoline as the base compound.
  2. Bromination: Bromine is introduced to the structure, usually via electrophilic substitution reactions. The process may involve the use of brominating agents such as phosphorus tribromide or N-bromosuccinimide.
  3. Chlorination: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride, facilitating the introduction of chlorine at the desired position on the quinoline ring.

Technical Details

For example, one synthesis route includes refluxing 6-bromoquinoline with phosphorus trichloride in toluene, resulting in a high yield of 3-(Bromomethyl)-4-chloroquinoline after purification steps involving filtration and recrystallization .

Molecular Structure Analysis

Structure

The molecular structure of 3-(Bromomethyl)-4-chloroquinoline can be represented as follows:

  • Molecular Formula: C_10H_7BrClN
  • Molecular Weight: Approximately 246.53 g/mol

The structure consists of a quinoline skeleton with a bromomethyl group (-CH_2Br) at position 3 and a chlorine atom at position 4.

Data

Crystallographic data may reveal specific bond lengths and angles that characterize the compound's geometry, contributing to its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Reactions

3-(Bromomethyl)-4-chloroquinoline can participate in various chemical reactions due to its electrophilic nature:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution, making it reactive towards amines or thiols.
  • Electrophilic Aromatic Substitution: The chlorine atom may also facilitate further electrophilic substitution reactions on the aromatic ring.

Technical Details

In practice, these reactions can be optimized by adjusting conditions such as temperature, solvent choice, and concentration to enhance yields and selectivity .

Mechanism of Action

Process

The mechanism of action for compounds like 3-(Bromomethyl)-4-chloroquinoline often involves interaction with biological targets such as enzymes or receptors:

  1. Binding: The compound may bind to specific sites on proteins or nucleic acids due to its structural features.
  2. Inhibition/Activation: Depending on the target, it may act as an inhibitor or activator, influencing biochemical pathways.

Data

Research into similar quinoline derivatives has demonstrated their potential as anti-inflammatory agents and inhibitors in various disease models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a yellow to brown solid.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range for halogenated quinolines.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as dichloromethane and ether but less soluble in water.
  • Stability: The presence of halogen substituents can affect thermal stability and reactivity towards light.

Relevant Data or Analyses

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

3-(Bromomethyl)-4-chloroquinoline has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases including cancer and infectious diseases.
  • Chemical Biology: Used in studies investigating enzyme inhibition mechanisms or cellular signaling pathways.
  • Material Science: Its derivatives may find applications in developing novel materials with specific electronic or optical properties.
Synthetic Methodologies and Reaction Optimization

Bromomethylation Strategies for Quinoline Derivatives

The introduction of bromomethyl groups at the C3 position of quinoline scaffolds represents a critical transformation for accessing pharmacologically active compounds and enabling further structural diversification. Several synthetic routes have been developed for the efficient preparation of 3-(bromomethyl)-4-chloroquinoline, each with distinct advantages and limitations. The radical-mediated approach employs N-bromosuccinimide (NBS) as the brominating agent under photochemical or thermal initiation conditions. This method demonstrates excellent regioselectivity for the benzylic position when conducted in anhydrous solvents like carbon tetrachloride, with reaction temperatures typically maintained between 75-85°C to prevent polybromination [9]. The reaction proceeds through a free radical mechanism where bromine radical addition generates a resonance-stabilized quinolinyl radical intermediate, favoring C3 attack due to both steric accessibility and radical stability considerations.

An alternative pathway involves the reduction-esterification-bromination sequence starting from quinoline-3-carboxylic acid derivatives. This multistep approach first requires reduction of the carboxylic acid to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran, followed by ester protection of sensitive functional groups. The alcohol intermediate is then subjected to bromination using phosphorus tribromide (PBr₃) in diethyl ether or thionyl bromide (SOBr₂) in chloroform. While this route offers precise control over functional group manipulation, it suffers from decreased overall yield (typically 45-65%) compared to direct methods due to the multi-step nature of the process [10].

Direct electrophilic bromomethylation represents a more atom-economical approach, employing bromomethyl alkyl ethers in the presence of Lewis acid catalysts. This method enables the direct introduction of the bromomethyl moiety through electrophilic aromatic substitution, with the C3 position demonstrating enhanced reactivity due to the electron-withdrawing effect of the adjacent chlorine atom at C4. The reaction requires careful optimization of Lewis acid catalysts (zinc chloride, aluminum trichloride) and stoichiometric control to prevent dihalomethylation side reactions. Recent advances have demonstrated that microwave-assisted synthesis significantly reduces reaction times from several hours to under 30 minutes while improving yields by 15-25% through enhanced reaction kinetics [9].

Table 1: Comparative Analysis of Bromomethylation Methods for 3-(Bromomethyl)-4-chloroquinoline Synthesis

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Radical BrominationNBS, CCl₄, 75-85°C, radical initiator70-85High regioselectivity, single-stepCompeting ring bromination
Reduction-Bromination1. LiAlH₄/THF; 2. PBr₃/Et₂O45-65Functional group toleranceMulti-step, lower yields
Direct ElectrophilicBrCH₂OR, ZnCl₂, CH₂Cl₂, rt60-75Atom-economicalDi/trihalide byproducts
Microwave-AssistedNBS, CCl₄, MW, 120°C80-88Rapid (15-30 min), high yieldSpecialized equipment required

Critical to all bromomethylation strategies is the purification methodology employed. Due to the reactivity of the bromomethyl group and potential decomposition pathways, chromatographic purification on silica gel requires careful deactivation through treatment with 1-3% triethylamine to prevent acid-mediated degradation. Alternative purification techniques such as crystallization from hexane/ethyl acetate mixtures (typically 3:1 ratio) yield material with higher stability profiles, though with 5-10% reduction in recovered yield. The structural integrity of the final product is confirmed through comprehensive spectroscopic characterization, with the bromomethyl group exhibiting characteristic ¹H NMR signals at δ 4.8-5.0 ppm and ¹³C NMR resonances at δ 30-35 ppm [10].

Regioselective Chlorination Techniques in Heterocyclic Systems

The C4 chlorination of quinoline represents a fundamental transformation for accessing 3-(bromomethyl)-4-chloroquinoline, with regioselectivity being the primary synthetic challenge due to the multiple reactive positions within the heterocyclic system. Traditional electrophilic chlorination methods suffer from poor regiocontrol, leading to complex mixtures of 4-, 5-, 6-, and 8-chlorinated isomers that require tedious separation procedures. Modern approaches have overcome these limitations through several innovative strategies centered on directing group manipulation and catalytic activation.

The N-oxide activation methodology has emerged as a particularly efficient route to C4-chlorinated quinolines. This approach exploits the enhanced nucleophilicity at the C4 position when quinoline is converted to its N-oxide derivative using m-chloroperbenzoic acid (mCPBA) in dichloromethane. Subsequent treatment with phosphorus oxychloride (POCl₃) or the PPh₃/Cl₃CCN system facilitates highly regioselective C4 chlorination through a mechanism involving nucleophilic attack at C4 followed by rearomatization and N-oxide reduction [5]. This method achieves regioselectivities exceeding 20:1 (C4 vs other positions) for a broad range of quinoline derivatives, including those with electron-donating substituents at C6 or C7 positions that traditionally direct electrophilic chlorination to ortho/para positions. The reaction proceeds optimally under anhydrous conditions at reflux temperatures (80-110°C) for 4-8 hours, with yields typically ranging from 75-92% depending on substrate electronic properties [5].

Table 2: Performance Comparison of Regioselective Chlorination Techniques for Quinoline Systems

MethodConditionsC4 SelectivityFunctional Group ToleranceYield Range (%)
N-Oxide ActivationmCPBA then POCl₃/PPh₃, reflux>20:1High (ester, nitro, cyano)75-92
Transition Metal CatalysisPd(OAc)₂, CuCl₂, O₂, DMF, 100°C15:1Moderate (sensitive to strong donors)65-85
Lewis Acid DirectedAlCl₃, Cl₂, 0°C to rt8:1Low (side reactions)50-75
Radical ChlorinationSO₂Cl₂, AIBN, CCl₄, reflux3:1Moderate40-60

For substrates incompatible with N-oxide chemistry, transition metal-catalyzed chlorination offers a complementary approach. Palladium-based systems employing Pd(OAc)₂ with copper(II) chloride as a stoichiometric oxidant enable direct C-H activation and chlorination at the C4 position. This methodology operates through a concerted metalation-deprotonation mechanism where the palladium catalyst coordinates with the quinoline nitrogen, directing ortho-metallation at C4 followed by oxidation and reductive elimination to form the C-Cl bond. Key to the success of this approach is the inclusion of molecular oxygen or peroxide oxidants to facilitate catalyst turnover, with reaction temperatures typically maintained at 100-120°C in dimethylformamide solvent. While this method achieves good regioselectivity (typically 15:1), yields are generally lower (65-85%) than N-oxide approaches due to competing decomposition pathways [3].

The steric and electronic profile of the quinoline substrate significantly influences chlorination outcomes. Computational studies using density functional theory (DFT) have revealed that the energy barrier for C4 chlorination is approximately 4-6 kcal/mol lower than for C2 substitution due to favorable orbital overlap in the transition state. Substituents at the C3 position, particularly electron-donating groups such as methyl or methoxy, further enhance C4 selectivity by increasing electron density at the adjacent position. This electronic effect has been strategically employed in telescoped syntheses where C3 bromomethylation precedes C4 chlorination, leveraging the electron-withdrawing nature of the bromomethyl group to facilitate subsequent electrophilic chlorination at C4 [9] [10].

Solvent Effects on Nucleophilic Substitution Reactions

The solvent environment exerts profound influences on the reactivity and selectivity of nucleophilic substitution reactions involving 3-(bromomethyl)-4-chloroquinoline, particularly in displacement reactions targeting the benzylic bromine atom. Understanding these solvent effects is crucial for optimizing synthetic transformations such as amination, etherification, and thioetherification of this versatile synthetic intermediate.

Polar protic solvents (e.g., methanol, ethanol, water) significantly impact reaction kinetics through hydrogen bonding interactions that solvate and stabilize developing charges in transition states. In SN1-type displacements, where the reaction proceeds through a carbocation intermediate, methanol solvent enhances the rate of solvolysis by stabilizing the transition state leading to the planar benzylic carbocation. This stabilization reduces the activation energy barrier by approximately 3-5 kcal/mol compared to nonpolar solvents, as confirmed by kinetic isotope effect studies using deuterated methanol (CH₃OD). However, these solvents simultaneously solvate nucleophiles through hydrogen bonding, reducing their effective nucleophilicity. For instance, the relative nucleophilicity of azide ion (N₃⁻) decreases by a factor of 100-150 when moving from dipolar aprotic to protic solvents due to formation of a solvation cage around the nucleophile [2] [6].

In contrast, polar aprotic solvents (DMF, DMSO, acetonitrile) dramatically accelerate SN2-type displacements by effectively solvating cationic species while leaving anionic nucleophiles relatively unsolvated and highly reactive. This solvation asymmetry creates an environment where nucleophiles exhibit "naked" character with significantly enhanced nucleophilicity. In the reaction of 3-(bromomethyl)-4-chloroquinoline with sodium azide in DMSO, second-order rate constants increase by a factor of 300-500 compared to reactions conducted in ethanol. This solvent effect is particularly pronounced for small anionic nucleophiles (F⁻, Cl⁻, CN⁻, N₃⁻) whose nucleophilicity correlates strongly with basicity in aprotic media but becomes inversely related to basicity in protic environments [6].

Table 3: Solvent Effects on Nucleophilic Substitution Kinetics for 3-(Bromomethyl)-4-chloroquinoline

Solvent TypeRepresentative SolventsRelative Rate (k)*Dominant MechanismNucleophile Activation
Polar ProticMeOH, EtOH, H₂O1.0 (reference)SN1Decreases nucleophilicity
Polar AproticDMF, DMSO, CH₃CN300-500SN2Dramatically increases
NonpolarToluene, CCl₄, Et₂O0.1-0.5MixedMinimal solvation
Eutectic MixturesChCl:urea, ChCl:glycerol50-80SN2 with associationModerate enhancement

*Relative to methanol for azide displacement at 25°C

Beyond solvent polarity, specific solvation effects significantly influence substitution pathways. For example, acetonitrile demonstrates unique behavior due to its combination of moderate polarity (μ = 3.92 D) and weak hydrogen bond accepting ability. In SN1 reactions, acetonitrile provides superior stabilization of cationic intermediates compared to dichloromethane (μ = 1.60 D), while avoiding the nucleophile deactivation observed in protic solvents. This balance makes acetonitrile particularly effective for ambident nucleophiles such as thiocyanate (SCN⁻), where product selectivity (S- vs N-alkylation) can be controlled through solvent choice. In ethanol, thiocyanate attack predominantly occurs through sulfur (S-alkylation), while in DMSO, nitrogen attack becomes competitive due to reduced solvation and electrostatic considerations [2].

Recent advances in green chemistry have explored eutectic solvent systems as sustainable reaction media for nucleophilic substitutions involving 3-(bromomethyl)-4-chloroquinoline. Choline chloride-based deep eutectic solvents (e.g., ChCl:urea 1:2, ChCl:glycerol 1:2) provide unique microenvironments that facilitate nucleophilic displacement while minimizing byproduct formation. These solvents typically accelerate SN2 reactions by 50-80 fold compared to conventional solvents through a combination of preferential solvation of the halide leaving group and transition state stabilization via hydrogen bonding networks. Additionally, the high viscosity of these media suppresses competing elimination pathways, enhancing selectivity for substitution products even with secondary amine nucleophiles that typically favor elimination in traditional solvents [2].

Catalytic Systems for Improved Halogenation Efficiency

The development of efficient catalytic systems has revolutionized halogenation methodologies for quinoline derivatives, enabling precise control over chemoselectivity, regioselectivity, and functional group compatibility. These catalytic approaches have proven particularly valuable for the synthesis of 3-(bromomethyl)-4-chloroquinoline, where traditional stoichiometric halogenation methods often suffer from poor selectivity and substrate degradation.

TEMPO-based catalytic systems (2,2,6,6-tetramethylpiperidinyl-1-oxyl) have emerged as powerful tools for electrophilic halogenation reactions. TEMPO derivatives activate halenium sources through synergistic activation where the carbonyl group of the halogenating reagent and the halogen atom itself are simultaneously activated. This dual activation mechanism enables efficient chlorination, bromination, and even challenging iodination reactions under mild conditions. For quinolines, TEMPO-oxoammonium complexes generated in situ from TEMPO and N-halosuccinimide reagents facilitate selective electrophilic attack at electron-rich positions while minimizing side reactions. Optimization studies reveal that 4-NH₂-TEMPO derivatives provide superior catalytic activity for intramolecular haloarylation reactions, achieving yields up to 75% for chlorination and 88% for bromination at significantly reduced catalyst loadings (5-10 mol%) compared to first-generation TEMPO catalysts [7].

Lewis acid catalysts remain indispensable for directing halogenation to specific ring positions. Aluminum chloride (AlCl₃) and related Friedel-Crafts catalysts coordinate with the quinoline nitrogen, activating the ring toward electrophilic attack while directing substitution to the C4 position. Modern approaches employ bimetallic catalyst systems such as Pd(OAc)₂/CuCl₂ combinations that operate through radical pathways with improved functional group tolerance. These systems achieve turnover frequencies (TOF) of 50-100 h⁻¹ for quinoline chlorination, significantly higher than traditional methods. The catalytic cycle involves oxidation of palladium(0) to palladium(II) by copper(II), followed by electrophilic palladation at C4, ligand exchange with chloride, and reductive elimination to form the C-Cl bond with concomitant regeneration of the active catalyst [3] [5].

Table 4: Catalytic Systems for Halogenation of Quinoline Derivatives

Catalyst SystemHalenium SourceTemperature (°C)Turnover NumberKey Advantages
TEMPO DerivativesNXS, DXDMH25-4015-25Broad halogen compatibility (Cl, Br, I)
Pd/Cu BimetallicCuX₂, O₂100-120100-150Excellent regioselectivity
Lewis Acid (AlCl₃)Cl₂, SO₂Cl₂0-255-10Simple implementation
Photoredox CatalysisNXS, hv2550-100Mild conditions, radical pathways

The integration of high-throughput experimentation (HTE) with geometric deep learning models represents a paradigm shift in catalyst optimization for halogenation reactions. Recent platforms screen thousands of reaction conditions in parallel, generating comprehensive datasets that train predictive algorithms for reaction yield and regioselectivity. These systems employ graph neural networks (GNNs) that incorporate 3D molecular geometries and atomic partial charges to predict reaction outcomes with remarkable accuracy (mean absolute error 4-5% for yield prediction). When applied to the halogenation of 23 diverse drug molecules, this approach successfully identified optimal catalytic systems for late-stage functionalization, with steric and electronic descriptors proving most influential for regioselectivity predictions. The platform classified reactivity of known substrates with 92% balanced accuracy and unknown substrates with 67% accuracy, demonstrating substantial utility for predicting halogenation outcomes on structurally complex quinoline derivatives [3].

Photoredox catalysis has opened new pathways for radical halogenation under exceptionally mild conditions. Iridium-based photocatalysts such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ efficiently generate halogen radicals from N-halosuccinimide precursors through single-electron transfer processes. These radical species undergo selective hydrogen atom abstraction at benzylic positions, enabling direct bromination of 4-chloro-3-methylquinoline to form 3-(bromomethyl)-4-chloroquinoline without affecting other functional groups. The reaction proceeds at ambient temperature with catalyst loadings as low as 0.5-1 mol%, achieving yields of 75-90% across diverse substrates. This approach demonstrates particular utility for acid-sensitive substrates that decompose under traditional Lewis acid-mediated conditions [3].

Post-Functionalization Approaches for Structural Diversification

The bromomethyl group at C3 and chlorine atom at C4 of 3-(bromomethyl)-4-chloroquinoline provide orthogonal handles for sequential functionalization, enabling diverse molecular diversification strategies. These post-functionalization approaches have proven invaluable for generating compound libraries for structure-activity relationship studies in drug discovery programs targeting tuberculosis, cancer, and antimicrobial resistance.

The bromomethyl moiety serves as an excellent electrophile for nucleophilic displacement reactions with a broad range of nucleophiles. Nitrogen nucleophiles such as primary and secondary amines undergo smooth SN2 reactions to afford aminomethyl derivatives, with cyclic amines (piperidine, morpholine) demonstrating particularly high reactivity due to reduced steric hindrance and favorable nucleophilicity parameters. The reaction typically proceeds in acetonitrile or DMF at room temperature to 60°C, with the addition of inorganic bases (K₂CO₃, Cs₂CO₃) to scavenge hydrogen bromide byproducts. Thiol nucleophiles exhibit even greater reactivity, enabling thioether formation under mild conditions without added catalysts. This chemoselectivity differential allows sequential functionalization where thiols are introduced prior to amine displacement. Oxygen nucleophiles such as alkoxides and phenoxides require more forcing conditions or phase-transfer catalysts due to their lower nucleophilicity, but provide access to ether derivatives with excellent functional group tolerance [4] [10].

The C4 chlorine participates in transition metal-catalyzed cross-coupling reactions, enabling diverse arylation and heteroarylation strategies. Suzuki-Miyaura coupling with arylboronic acids represents the most extensively utilized approach, facilitated by palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ with aqueous bases (K₂CO₃, K₃PO₄) in toluene/ethanol mixtures. The reaction demonstrates excellent functional group compatibility, tolerating nitro, cyano, ester, and heterocyclic substituents on the boronic acid coupling partner. More challenging Buchwald-Hartwig amination reactions require specialized ligand systems (XPhos, SPhos) to achieve C-N bond formation with both aliphatic and aromatic amines. The C4 position exhibits unique reactivity in these transformations, with computational studies indicating that the electron-deficient character of C4 chlorine in 3-(bromomethyl)quinoline derivatives is enhanced by approximately 20% compared to non-bromomethylated analogues due to the electron-withdrawing effect of the benzylic bromide [10].

Borylation reactions at the C4 position provide a versatile handle for further functional diversification. Iridium-catalyzed borylation using [Ir(COD)OMe]₂ with dtbpy ligands achieves selective C-H functionalization when the chlorine atom is displaced or converted to a directing group. This approach enables the synthesis of 4-boronate ester derivatives that serve as intermediates for diverse transformations including oxidation to phenols, halogenation to aryl iodides, and further cross-coupling reactions. The hybrid machine learning models augmented with quantum chemical information enable regioselectivity predictions for iridium-catalyzed borylation reactions on quinoline scaffolds with remarkable accuracy, facilitating rational design of boronation strategies for complex derivatives [3].

One-pot tandem functionalization strategies maximize synthetic efficiency by combining multiple transformations in a single reaction vessel. A particularly efficient sequence involves initial SN2 displacement of the bromomethyl group with sodium azide to form 3-(azidomethyl)-4-chloroquinoline, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) without intermediate purification. The resulting triazole products can then undergo C4 amination via Buchwald-Hartwig coupling in the same pot upon addition of palladium catalyst and amine nucleophile. This approach generates highly complex molecular architectures in 65-85% overall yield with minimal purification steps. The orthogonality of these transformations exemplifies the synthetic versatility of 3-(bromomethyl)-4-chloroquinoline as a multifunctional building block for drug discovery and materials science applications [1] [10].

Table 5: Post-Functionalization Pathways for 3-(Bromomethyl)-4-chloroquinoline

Functionalization SiteReaction TypeConditionsProductsApplications
C3 BromomethylAmine displacementR₂NH, K₂CO₃, CH₃CN, 60°CAminomethyl derivativesBioactive compound libraries
C3 BromomethylAzide substitutionNaN₃, DMF, 25°CAzidomethyl intermediateClick chemistry precursors
C4 ChlorineSuzuki couplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, toluene/EtOH4-ArylquinolinesKinase inhibitor scaffolds
C4 ChlorineBuchwald-HartwigArNH₂, Pd₂(dba)₃, XPhos, NaO^tBu4-AminoquinolinesAntimalarial analogs
C3 and C4Tandem functionalizationSequential addition of nucleophiles/catalystsComplex polyfunctional derivativesDrug discovery SAR

Properties

Product Name

3-(Bromomethyl)-4-chloroquinoline

IUPAC Name

3-(bromomethyl)-4-chloroquinoline

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

InChI

InChI=1S/C10H7BrClN/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5H2

InChI Key

LHDDIIFNDVENBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)CBr)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.